Oxamyl-d6

Description

Significance of Stable Isotope Labeling in Mechanistic Elucidation and Quantitative Analysis

Stable isotope labeling is a pivotal technique for unraveling complex chemical and biological mechanisms and achieving precise quantification. wikipedia.orgclearsynth.com By replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N), scientists can trace the journey of molecules through intricate reaction pathways and metabolic networks. wikipedia.orgmdpi.comnih.goviaea.org This method is exceptionally valuable because the labeled compounds are chemically identical to their unlabeled counterparts, ensuring they behave similarly in biological systems. clearsynth.comiaea.org

The primary advantage of this technique lies in the ability to distinguish the labeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmdpi.com Mass spectrometry detects the mass difference between the labeled and unlabeled compounds, while NMR can identify atoms with different gyromagnetic ratios. wikipedia.orgmdpi.com This allows for the precise tracking of metabolic fates, the elucidation of reaction mechanisms, and the study of protein structures. clearsynth.comiaea.org For instance, the use of labeled precursors can help determine the sequence of bond-forming and bond-breaking events in a chemical reaction, including complex rearrangements and hydride shifts that would be otherwise impossible to observe. iaea.org

In quantitative analysis, particularly in fields like proteomics and metabolomics, stable isotope labeling is the gold standard for accuracy. lcms.cznih.gov Techniques like isotope-dilution mass spectrometry (IDMS) involve adding a known quantity of a stable isotope-labeled version of the analyte to a sample as an internal standard. This internal standard experiences the same processing and analysis conditions as the target analyte, effectively correcting for any sample loss or variations in instrument response. lcms.cz This approach significantly improves the precision and reliability of quantitative measurements, which is crucial for applications ranging from pharmaceutical drug development to environmental monitoring. clearsynth.com

Evolution of Deuterium Labeling as a Strategic Tool in Agrochemical Science

The use of isotopic labeling in pesticide research began around the same time as the rise of synthetic organic pesticides like DDT in the 1940s. Initially, research heavily relied on radiotracers, such as ¹⁴C and ³H (tritium), to understand the fate of these chemicals in the environment and in organisms. These early studies were crucial for evaluating the safety and efficacy of new pesticides.

Over time, stable isotopes, particularly deuterium (²H), ¹³C, and ¹⁵N, grew in importance in agrochemical science. The shift towards stable isotopes was driven by the advantages they offer over radioactive isotopes, including increased safety, no radioactive waste, and suitability for long-term studies without concerns of radioactive decay. iaea.org Deuterium labeling, in particular, became a key strategic tool. Due to the significant mass difference between hydrogen and deuterium, deuterated compounds can be easily distinguished from their non-deuterated counterparts by mass spectrometry.

In modern agrochemical analysis, deuterated compounds are indispensable as internal standards for quantitative analysis of pesticide residues in complex matrices like soil, water, and food products. lcms.cz The use of a deuterated analogue of the target pesticide as an internal standard allows for highly accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. lcms.cz This accuracy is critical for regulatory purposes, ensuring that food products comply with strict maximum residue limits. The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with the availability of a wide range of deuterated pesticide standards, has solidified the role of deuterium labeling as a fundamental tool in ensuring food safety and environmental protection.

Overview of Oxamyl-d6 within the Landscape of Deuterated Agrochemical Standards

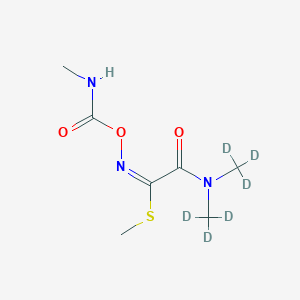

Oxamyl-d6 is the deuterated form of Oxamyl (B33474), a carbamate (B1207046) pesticide used as an insecticide, nematicide, and acaricide. In Oxamyl-d6, six hydrogen atoms have been replaced by deuterium atoms. mdpi.com Specifically, the deuterium atoms are located on the dimethylamino group. This labeling makes Oxamyl-d6 an ideal internal standard for the quantitative analysis of Oxamyl in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

As a deuterated agrochemical standard, Oxamyl-d6 plays a crucial role in analytical chemistry. When added to a sample, it behaves almost identically to the non-labeled Oxamyl during extraction, cleanup, and chromatographic separation. lcms.cz However, due to its higher mass, it is readily distinguishable from native Oxamyl in the mass spectrometer. iaea.org This allows for the precise quantification of Oxamyl residues, correcting for any analytical variability and matrix interference, which is a common challenge in the analysis of complex samples like food and environmental matrices. lcms.cz The availability and use of standards like Oxamyl-d6 are essential for regulatory monitoring and ensuring compliance with food safety standards.

Compound Information Tables

Oxamyl

| Property | Value | Source |

| IUPAC Name | methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |

| Synonyms | Thioxamyl, Vydate, DPX 1410 | |

| Chemical Formula | C₇H₁₃N₃O₃S | |

| Molecular Weight | 219.26 g/mol | |

| CAS Number | 23135-22-0 | |

| Appearance | White, crystalline solid with a slight sulfurous odor | |

| Melting Point | 100-102 °C, changes to a dimorphic form with a melting point of 108-110 °C |

Oxamyl-d6

| Property | Value | Source |

| Formal Name | 2-(dimethyl-d6-amino)-N-[[(methylamino)carbonyl]oxy]-2-oxo-ethanimidothioic acid, methyl ester | |

| Chemical Formula | C₇H₇D₆N₃O₃S | mdpi.com |

| Molecular Weight | 225.30 g/mol | mdpi.com |

| CAS Number | 2470229-60-6 | |

| Purity | ≥99% deuterated forms (d₁-d₆) | |

| Primary Use | Internal standard for the quantification of oxamyl |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O3S |

|---|---|

Molecular Weight |

225.30 g/mol |

IUPAC Name |

methyl (1E)-2-[bis(trideuteriomethyl)amino]-N-(methylcarbamoyloxy)-2-oxoethanimidothioate |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5+/i2D3,3D3 |

InChI Key |

KZAUOCCYDRDERY-FIPZOLHLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)/C(=N\OC(=O)NC)/SC)C([2H])([2H])[2H] |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC |

Origin of Product |

United States |

Analytical Applications of Oxamyl D6 in Agrochemical Quantification and Method Development

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods utilizing Oxamyl-d6 as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar and thermally labile pesticides like oxamyl (B33474). lcms.cz The development of these methods involves optimizing chromatographic separation and mass spectrometric detection. The use of Oxamyl-d6 is integral to this process, where it is introduced at a known concentration at the beginning of the sample preparation workflow. eurl-pesticides.eu

Method development typically employs a reversed-phase C18 or phenyl-hexyl column for chromatographic separation, with a mobile phase gradient consisting of water and methanol (B129727) or acetonitrile, often modified with a small amount of formic acid to promote protonation for positive ion electrospray ionization (ESI). epa.govepa.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. epa.gov In this mode, a specific precursor ion for both oxamyl and Oxamyl-d6 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. As Oxamyl-d6 has a higher mass, its precursor and product ions are distinct from the non-labeled analyte, allowing for simultaneous detection without interference.

Method validation is performed to ensure the reliability of the analytical procedure. dndi.org Key validation parameters include linearity, accuracy, precision, and the limit of quantitation (LOQ). nih.gov Oxamyl-d6 is crucial for demonstrating that the method is accurate and precise across a range of concentrations and in different sample matrices. lcms.cz The internal standard helps to correct for variations in sample extraction recovery and matrix-induced signal suppression or enhancement. researchgate.net

Table 1: LC-MS/MS Method Validation Summary for Oxamyl using Oxamyl-d6 as Internal Standard

| Parameter | Typical Value | Description |

| Linearity Range | 1.0 - 500 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (R²) | ≥0.995 | A measure of how well the calibration data fit a linear regression model. nih.gov |

| Limit of Quantitation (LOQ) | 1.0 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. epa.gov |

| Intra-day Precision (%RSD) | <15% | The relative standard deviation of results for replicate samples analyzed on the same day. nih.gov |

| Inter-day Precision (%RSD) | <15% | The relative standard deviation of results for replicate samples analyzed on different days. nih.gov |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration, determined using fortified samples. dndi.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Oxamyl-based Analysis

While LC-MS is more common for oxamyl analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach. nih.gov The analysis of carbamates like oxamyl by GC can be challenging due to their thermal instability. However, with appropriate derivatization techniques, GC-MS can be a powerful tool. nih.gov In this context, a deuterated internal standard like Oxamyl-d6 is essential for accurate quantification. caymanchem.com

For GC-MS analysis, a derivatization step is often required to convert the polar oxamyl molecule into a more volatile and thermally stable compound, such as a silylated derivative. nih.gov One strategy involves using a deuterated derivatizing agent, which can create an isotopically labeled derivative for use as an internal standard. nih.gov The analysis is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

A potential consideration in GC-MS analysis is that deuterated analogs can sometimes exhibit slightly different chromatographic retention times and mass spectral responses compared to their non-labeled counterparts. researchgate.net It has been observed that some analytes may have a higher mass response than their equimolar deuterated analogs, which could lead to quantification discrepancies if not properly accounted for during method validation. researchgate.net Despite this, the use of a deuterated internal standard remains the most effective way to correct for variability during sample injection and ionization in the GC-MS system.

Table 2: Example GC-MS Parameters for Deuterated Oxamyl Analysis

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace-level analysis. |

| Inlet Temperature | 250 °C | Optimized to ensure volatilization without causing thermal degradation of the analyte. |

| GC Column | Rtx-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for the separation of a wide range of semi-volatile organic compounds. researchgate.net |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. |

| Oven Program | 50 °C hold for 1 min, ramp to 300 °C | A temperature gradient designed to separate the analyte from matrix components. |

| Ionization Mode | Electron Impact (EI) | A hard ionization technique that produces characteristic and reproducible fragment patterns. |

| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard. epa.gov |

Multi-Isotopic Labeling Strategies for Relative and Absolute Quantification with Oxamyl-d6

The use of Oxamyl-d6 as an internal standard is a form of stable isotope labeling that enables both relative and absolute quantification. nih.govnih.gov This approach, known as isotope dilution analysis (IDA), is considered a gold standard in quantitative mass spectrometry. nih.gov

Relative quantification compares the amount of an analyte across different samples. In this approach, a constant amount of Oxamyl-d6 is added to each sample. After analysis, the ratio of the peak area of the native oxamyl to the peak area of Oxamyl-d6 is calculated. This ratio can then be compared between a control sample and a test sample to determine the relative change in oxamyl concentration. This method is highly precise because the internal standard and analyte are affected similarly by variations in the analytical process. nih.gov

Absolute quantification determines the exact concentration of an analyte in a sample. nih.gov To achieve this, a calibration curve is constructed. nih.gov A series of calibration standards are prepared containing known concentrations of native oxamyl, and each is spiked with the same, constant amount of Oxamyl-d6. researchgate.net The calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. The concentration of oxamyl in an unknown sample, which has also been spiked with the same amount of Oxamyl-d6, can then be accurately determined by interpolating its response ratio on the calibration curve. nih.gov This approach is highly accurate because the internal standard corrects for variations in extraction efficiency and matrix effects. nih.gov

Table 3: Quantification Strategies using Oxamyl-d6

| Strategy | Principle | Application |

| Relative Quantification | The ratio of the analyte (Oxamyl) to the internal standard (Oxamyl-d6) is compared across different samples (e.g., treated vs. untreated). | Useful for screening studies or determining the fold-change in pesticide levels under different conditions. nih.gov |

| Absolute Quantification | The ratio of the analyte to the internal standard is used with a multi-point calibration curve to determine the exact concentration of the analyte. nih.gov | Required for regulatory compliance, risk assessment, and ensuring residue levels are below maximum residue limits (MRLs). |

Enhancing Analytical Precision and Reproducibility in Complex Matrices using Deuterated Internal Standards

One of the most significant challenges in agrochemical analysis is the "matrix effect". researchgate.net Complex matrices, such as soil, plant tissues, and food products, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.net This interference can either suppress or enhance the analyte signal, leading to inaccurate and unreliable quantitative results. researchgate.net

Deuterated internal standards like Oxamyl-d6 are exceptionally effective at mitigating these matrix effects. lcms.cz Because Oxamyl-d6 is chemically identical to oxamyl, it has the same extraction recovery and chromatographic retention time, and it experiences the same degree of ion suppression or enhancement as the native analyte. researchgate.net

When quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, any signal variation caused by the matrix affects both compounds proportionally. This ratiometric measurement effectively cancels out the matrix effect, leading to a dramatic improvement in analytical precision and reproducibility. lcms.cz Studies have shown that using isotopically labeled internal standards can significantly improve data quality; for example, accuracy can be improved from having errors greater than 60% to being within 25% of the true value, while the relative standard deviation (RSD) can drop from over 50% to under 20%. lcms.cz This enhancement is critical for generating reliable data for environmental monitoring and food safety applications.

Table 4: Impact of Oxamyl-d6 on Analytical Precision in a Complex Matrix (Illustrative Data)

| Parameter | Without Internal Standard | With Oxamyl-d6 Internal Standard |

| Accuracy (% Deviation from True Value) | > 60% | < 25% |

| Precision (%RSD) | > 50% | < 20% |

| Conclusion | Results are unreliable due to uncompensated matrix effects. | Results are significantly more precise and accurate, providing reliable quantification. lcms.cz |

Environmental Fate and Transformation Studies of Oxamyl Using Isotopic Tracing with Oxamyl D6

Hydrolytic Degradation Pathways of Oxamyl (B33474) and the Role of Isotopic Labeling in Kinetic Studies

The stability of oxamyl in the environment is highly dependent on pH, with chemical hydrolysis being a primary degradation pathway, especially in neutral to alkaline conditions. nih.govepa.gov Kinetic studies are fundamental to understanding how long the compound will persist in different aqueous environments. Oxamyl is stable under acidic conditions (pH 5) but degrades with increasing rapidity as the pH becomes more alkaline. epa.govepa.gov The primary product of hydrolysis is the less toxic oxamyl oxime. epa.govresearchgate.net

The use of isotopic labeling is crucial for accurately determining hydrolysis kinetics. In these studies, a known concentration of the pesticide is added to buffered solutions at various pH levels. By using Oxamyl-d6 as an internal standard, analysts can precisely quantify the diminishing concentration of the parent oxamyl over time, even at very low levels. This method allows for the calculation of reliable degradation rate constants and half-lives, providing a clear picture of the compound's persistence under different chemical conditions. nih.gov

Table 1: Hydrolysis Half-Life of Oxamyl at Different pH Values (25°C)

| pH | Half-Life | Reference(s) |

|---|---|---|

| 5 | Stable | epa.govepa.gov |

| 7 | 8 days | epa.govepa.gov |

This table presents data on oxamyl hydrolysis kinetics. The use of Oxamyl-d6 as an internal standard in LC-MS analysis is a key technique for obtaining such precise kinetic data.

Microbial Biotransformation of Oxamyl: Elucidation of Metabolic Intermediates and Enzymes via Deuterated Analogs

Microbial degradation is a principal factor controlling the fate of oxamyl in soil. frontiersin.orgnih.gov Research has led to the isolation of several bacterial strains, particularly from the genus Pseudomonas, capable of degrading oxamyl. frontiersin.org These bacteria utilize oxamyl as a source of carbon and nitrogen. nih.gov The primary metabolic pathway involves the hydrolysis of the carbamate (B1207046) ester bond to form oxamyl oxime. frontiersin.orgresearchgate.net This crucial detoxification step is catalyzed by a carbamate hydrolase enzyme, encoded by the gene cehA. frontiersin.orgresearchgate.net

Isotopically labeled compounds are essential for elucidating these complex biological pathways. While early studies may have used radiolabels like ¹⁴C, the use of stable isotope-labeled standards such as Oxamyl-d6 is central to modern metabolic research using LC-MS. caymanchem.comnih.gov By spiking a sample (e.g., a bacterial culture or soil slurry) with oxamyl and adding a known amount of Oxamyl-d6 as an internal standard, researchers can accurately track the disappearance of the parent compound and the simultaneous appearance of metabolites like oxamyl oxime. frontiersin.orgresearchgate.net This deuterated analog provides a distinct mass signal, ensuring that the measurements are not skewed by matrix effects, which is critical for confirming metabolic pathways and identifying the specific enzymes involved.

Photolytic Transformation Processes and Product Identification with Oxamyl-d6 as a Tracer

Photodegradation, or the breakdown of chemicals by light, can be a significant transformation pathway for pesticides on soil surfaces or in clear surface waters. epa.govepa.gov Studies have shown that oxamyl is susceptible to photolytic losses on mineral surfaces, with photolysis half-lives of 1.9 days on sandy loam and 3.8 days on silt loam soil under laboratory conditions. fao.org Exposure to ultraviolet light accelerates the hydrolysis of oxamyl. nih.gov

The identification of photolytic degradation products is a key objective of these studies. Oxamyl-d6 is an invaluable tool for this purpose. When used as a tracer in photolysis experiments, the deuterated standard degrades alongside the unlabeled oxamyl. The resulting products that contain the deuterium (B1214612) label will exhibit a specific mass shift in mass spectrometry analysis. This "mass tag" allows for the confident identification of novel photoproducts from the complex mixture of chemicals in the environmental sample, helping to piece together the complete photolytic transformation pathway. researchgate.net

Soil Mobility and Leaching Dynamics of Oxamyl through Deuterated Tracking Experiments

Oxamyl is a water-soluble molecule that is weakly sorbed by soil, giving it the potential to be mobile and leach into groundwater. frontiersin.orgorst.edu Its mobility is influenced by soil type, with greater movement observed in sandy soils compared to those with higher organic matter content. epa.govorst.edu Laboratory studies using soil columns have confirmed that oxamyl and its degradation products can leach through various soil types, including sandy loam and silt loam. epa.govfao.org Field dissipation studies have reported soil half-lives ranging from 4 to 20 days. orst.edumaguirehq.com

Deuterated tracking experiments are a powerful method for studying soil mobility. In these experiments, Oxamyl-d6 can be applied to soil columns or field plots. Because its chemical and physical properties are nearly identical to those of oxamyl, it moves through the soil profile in the same manner. However, its unique mass allows it to be distinguished and quantified accurately via LC-MS. nih.gov This allows researchers to track its movement through different soil horizons and quantify its concentration in leachate water, providing precise data on its mobility and leaching potential without interference from naturally occurring compounds in the soil matrix. fao.org

Table 2: Soil Degradation Half-Life of Oxamyl

| Soil Condition | Half-Life (DT₅₀) | Reference(s) |

|---|---|---|

| Aerobic Laboratory | Low to medium persistence | nih.gov |

| Anaerobic Laboratory | < 7 days | epa.gov |

This table summarizes oxamyl's persistence in soil under various conditions. Deuterated tracking experiments using Oxamyl-d6 are instrumental in generating the high-quality data needed for such assessments.

Aquatic Transport and Persistence of Oxamyl: Insights from Oxamyl-d6 Investigations

The potential for oxamyl to contaminate aquatic systems is a key area of environmental assessment due to its high water solubility and mobility in soil. frontiersin.orgepa.gov It has been detected in groundwater in some agricultural regions. epa.gov In surface water, its persistence is influenced by factors such as pH, sunlight, and microbial activity. epa.govorst.edu One study in river water reported a half-life of 1 to 2 days. orst.edu

Metabolic Pathway Elucidation of Oxamyl in Biological Systems Via Deuterated Labeling

In Vitro Metabolic Studies of Oxamyl (B33474) and its Deuterated Analogs for Enzymatic Biotransformation Characterization

In vitro studies are fundamental for identifying the primary metabolic reactions a compound undergoes. These experiments, often using liver microsomes or specific enzymes, reveal the initial steps of biotransformation. For Oxamyl, the primary metabolic pathways identified involve hydrolysis and demethylation. fao.org

The initial and most significant enzymatic reaction is the hydrolysis of the carbamate (B1207046) ester linkage, which cleaves the molecule to form the non-toxic metabolite oxamyl-oxime (also referred to as IN-A2213). fao.orgresearchgate.net This reaction is catalyzed by carbamate hydrolase enzymes. researchgate.net Another proposed pathway involves a Beckmann-type rearrangement. fao.org Additionally, minor pathways include N-demethylation reactions, resulting in metabolites like N-demethyl-oxamyl. fao.org

The use of a deuterated analog like Oxamyl-d6, where hydrogen atoms on the two N-methyl groups are replaced with deuterium (B1214612), is particularly useful for characterizing these enzymatic processes. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com By comparing the rate of N-demethylation of Oxamyl with that of Oxamyl-d6 in an in vitro system, researchers can confirm the involvement of specific enzymes, such as cytochrome P450 (CYP) isozymes, which are commonly responsible for such reactions. A slower formation of the N-demethylated metabolite from Oxamyl-d6 would provide strong evidence for this enzymatic pathway. nih.gov

Research on the in vitro transformation of ¹⁴C-labeled Oxamyl in rumen fluid demonstrates the rapid breakdown of the parent compound and the corresponding increase in its primary metabolite, oxamyl-oxime.

Table 1: In Vitro Transformation of ¹⁴C-Oxamyl in Rumen Fluid

In Vivo Tracing of Oxamyl Metabolism: Identification of Excretion Pathways and Metabolite Distribution using Deuterated Labels

In vivo studies using isotopically labeled compounds are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a substance within a whole organism. researchgate.net While many foundational studies on Oxamyl used ¹⁴C-labeling, the principles of tracing are directly applicable to stable, non-radioactive isotopes like deuterium. fao.orgepa.gov The use of Oxamyl-d6 in modern analytical methods provides a means to track the molecule and its metabolites through mass spectrometry. researchgate.net

Studies in rats have shown that orally administered Oxamyl is readily absorbed, extensively metabolized, and rapidly eliminated, primarily through urine. epa.gov Very little of the administered dose is found in feces or retained in tissues, indicating efficient clearance from the body. epa.gov Whole-body autoradiography following administration of ¹⁴C-oxamyl confirmed that there was no significant sequestration of the compound or its metabolites in any specific tissue. epa.gov

The metabolic pathway in rats largely involves the initial hydrolysis of Oxamyl to its oxime form. epa.gov This oxime metabolite is then conjugated with glucuronic acid, forming a B-glucuronide of the oxime, which is a major metabolite identified in urine. epa.gov In livestock such as goats and hens, the metabolic pathway is similar initially but also includes a significant detoxification step where a metabolite is converted to thiocyanate, which is found in milk, eggs, and tissues. fao.orgfao.org

Using a deuterated label like Oxamyl-d6 allows for precise tracing of these processes. By analyzing urine, feces, and tissue samples at various time points with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the parent compound and its deuterated metabolites, mapping out its distribution and primary routes of excretion. nih.gov

Table 2: Excretion of Radiolabel from Rats after a Single Oral Dose of ¹⁴C-Oxamyl

Comparative Metabolic Studies of Deuterated and Non-Deuterated Oxamyl for Isotope Effect Determination

Comparing the metabolism of a deuterated compound to its non-deuterated counterpart is a powerful method for determining the kinetic isotope effect (KIE). nih.gov The KIE occurs because the greater mass of deuterium results in a stronger covalent bond with carbon compared to hydrogen, making the C-D bond more difficult to break during an enzymatic reaction. juniperpublishers.com This can significantly slow the metabolic rate at the site of deuteration. juniperpublishers.com

For Oxamyl-d6, the deuterium atoms are located on the N-methyl groups. One of the metabolic pathways for Oxamyl is N-demethylation. fao.org Therefore, a comparative study of Oxamyl and Oxamyl-d6 would be expected to reveal a pronounced KIE for this specific pathway. The rate of formation of N-demethyl-oxamyl would be significantly slower when Oxamyl-d6 is the substrate.

Table 3: Example of Kinetic Isotope Effect: Comparative Pharmacokinetics of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) in Rats

Advanced Techniques for Metabolite Identification and Quantification using Oxamyl-d6 as a Reference Standard

Accurate identification and quantification of analytes in complex biological samples is a central challenge in metabolomics. researchgate.net Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), are the methods of choice for this task. epa.gov In these methods, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate quantification. researchgate.netnih.gov

Oxamyl-d6 serves as an ideal internal standard for the analysis of Oxamyl. researchgate.net Because it is chemically identical to Oxamyl, it behaves in the same manner during every step of the analytical process, including extraction from the sample matrix (e.g., plasma, urine, tissue), and its journey through the chromatography system. nih.gov This co-elution ensures that any loss of analyte during sample preparation or any variation in instrument response will affect both the standard (Oxamyl-d6) and the analyte (Oxamyl) equally.

However, the mass spectrometer can easily distinguish between the two compounds because of the mass difference imparted by the six deuterium atoms. researchgate.net During LC/MS/MS analysis, a known quantity of Oxamyl-d6 is added to the sample. The instrument measures the signal intensity for both the analyte and the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, a highly precise and accurate quantification of the original amount of Oxamyl in the sample can be determined, effectively correcting for any experimental variability. researchgate.net This approach is crucial for reliable data in pharmacokinetic, metabolism, and environmental monitoring studies. epa.gov

Table of Mentioned Compounds

Molecular Mechanisms of Oxamyl Resistance and Detoxification Investigated with Deuterated Analogs

Biochemical Characterization of Enzymatic Resistance Mechanisms (Esterases, Cytochrome P450s, Oxidases)

Metabolic resistance is a primary mechanism by which organisms overcome the toxic effects of insecticides like oxamyl (B33474). This adaptation involves the enhanced activity of detoxification enzymes that chemically modify and neutralize the pesticide. The main enzyme families implicated in oxamyl resistance are esterases, cytochrome P450 monooxygenases (P450s), and oxidases. nih.govnih.gov

Biochemical assays are fundamental in characterizing this type of resistance. These techniques measure the activity of specific enzyme groups in resistant versus susceptible populations. nih.gov Studies have shown that increased detoxification by these enzymes is a key factor in resistance. For instance, in the tarnished plant bug (Lygus lineolaris), a pest that has developed significant resistance to oxamyl, the activities of esterases and P450s were found to be significantly elevated compared to susceptible populations. nih.govlsu.edu Similarly, research on other carbamates has demonstrated that increased P450-mediated activity is a critical component of resistance, often confirmed through the use of synergists like piperonyl butoxide (PBO), which inhibits P450 enzymes and can restore insecticide susceptibility. researchgate.netmdpi.com

The primary enzymatic action against oxamyl is hydrolysis, which breaks the carbamate (B1207046) ester bond. nih.govresearchgate.net This reaction, often catalyzed by carboxylesterases (CEs), transforms oxamyl into less toxic metabolites. researchgate.netresearchgate.net In several bacterial strains, a specific carbamate-hydrolase, encoded by the cehA gene, has been identified as the key enzyme responsible for hydrolyzing oxamyl to oxamyl oxime. nih.govnih.gov In addition to esterases, oxidases and cytochrome P450s contribute to detoxification by catalyzing oxidative reactions that modify the insecticide molecule, further facilitating its breakdown and excretion. nih.govnih.gov

Table 1: Key Enzymes in Oxamyl Detoxification and Resistance

| Enzyme Class | Specific Enzyme/System | Role in Oxamyl Resistance | Organism(s) Studied |

|---|---|---|---|

| Hydrolases | Carboxylesterases (CEs) / Carbamate Hydrolase (cehA) | Hydrolyze the carbamate ester bond, converting oxamyl to oxamyl oxime. nih.govresearchgate.netnih.gov | Lygus lineolaris, Pseudomonas sp. nih.govnih.gov |

| Oxidoreductases | Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidative degradation of oxamyl; activity is often significantly increased in resistant strains. nih.govlsu.eduresearchgate.net | Lygus lineolaris, Aphis gossypii nih.govresearchgate.net |

| Oxidoreductases | Oxidases (e.g., Cytochrome c oxidase) | Upregulated in response to oxamyl exposure, participating in metabolic detoxification pathways. nih.govnih.gov | Lygus lineolaris, Meloidogyne incognita nih.govnih.gov |

Gene Expression and Transcriptional Profiling in Organisms Exhibiting Oxamyl Resistance

The enhanced enzymatic activity observed in resistant organisms is typically a direct result of changes in gene expression. Modern molecular techniques, such as microarray analysis and RNA sequencing, have enabled researchers to perform global transcriptional profiling, identifying specific genes that are upregulated or downregulated in response to pesticide exposure. nih.govnih.gov

A comprehensive microarray analysis of oxamyl-resistant tarnished plant bugs (Lygus lineolaris) revealed significant changes in gene expression. nih.gov In a resistant field population, 685 genes were significantly upregulated compared to a susceptible strain. nih.gov Among these, a set of 20 genes, encoding for 11 esterases, two P450s, and two oxidases, were identified as controlling six important detoxification pathways. nih.gov This highlights a coordinated genetic response leading to broad metabolic resistance.

In the root-knot nematode Meloidogyne incognita, exposure to oxamyl led to the upregulation of cytochrome c oxidase by an average of 2.0-fold, indicating an alteration in oxidative phosphorylation pathways as a response to the nematicide. nih.gov Conversely, other genes, such as those for vesicular acetylcholine (B1216132) transporters, were downregulated. nih.gov

Studies in bacteria have also linked specific genes to oxamyl degradation. The cehA gene, which codes for a carbamate hydrolase, shows significantly increased transcription in the presence of oxamyl. nih.govnih.gov Real-time quantitative PCR (RT-qPCR) analysis in Pseudomonas strains showed that the relative expression of cehA increased concurrently with the hydrolysis of oxamyl, confirming its functional role in the detoxification process. nih.gov

Table 2: Selected Genes with Altered Expression in Oxamyl-Resistant Organisms

| Gene/Gene Family | Change in Expression | Organism | Significance |

|---|---|---|---|

| Esterases | Upregulated (11 genes identified) | Lygus lineolaris | Increased hydrolysis of oxamyl. nih.gov |

| Cytochrome P450s | Upregulated (2 genes identified) | Lygus lineolaris | Enhanced oxidative detoxification. nih.gov |

| Oxidases | Upregulated (2 genes identified) | Lygus lineolaris | Contribution to metabolic resistance pathways. nih.gov |

| cehA (Carbamate hydrolase) | Upregulated | Pseudomonas sp. | Direct role in the hydrolysis of oxamyl to oxamyl oxime. nih.govnih.gov |

| Cytochrome c oxidase | Upregulated (2.0-fold) | Meloidogyne incognita | Alteration of oxidative phosphorylation pathway in response to oxamyl. nih.gov |

| Neuronal Genes (e.g., NGF, BDNF) | Downregulated | Sprague Dawley Rats | Potential negative impact on neuronal development from repeated exposure. nih.gov |

Application of Oxamyl-d6 in Investigating Detoxification Pathways and Their Biological Significance

Investigating the precise fate of a pesticide within an organism is essential for understanding detoxification mechanisms. Isotopic labeling is a powerful technique for this purpose. iaea.orgmdpi.com By replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) to create Oxamyl-d6, or carbon-12 with carbon-14), researchers can trace the compound and its metabolites through complex biological systems. iaea.org These labeled analogs are chemically identical to the parent compound in their biological activity but are distinguishable by analytical instruments like mass spectrometers. mdpi.com

The primary detoxification pathway for oxamyl involves the hydrolysis of the carbamate ester bond to produce oxamyl oxime and methylcarbamic acid. nih.govresearchgate.net The oxime metabolite is significantly less toxic than the parent compound, making this hydrolysis step crucial for detoxification. researchgate.net

The application of a deuterated analog like Oxamyl-d6 is central to such investigations. When an organism is exposed to Oxamyl-d6, researchers can:

Trace the Pathway: Track the distribution of the labeled compound throughout the organism's tissues.

Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify breakdown products. The unique mass of the deuterium-labeled metabolites confirms they originated from the parent compound.

Quantify Degradation: Determine the rate of detoxification by measuring the disappearance of the parent compound and the appearance of its metabolites over time.

This methodological approach, known as compound-specific isotope analysis (CSIA), provides definitive evidence of metabolic pathways and helps quantify the efficiency of different detoxification systems. nih.goviaea.org While studies specifically documenting the use of Oxamyl-d6 are not prevalent in publicly accessible literature, the synthesis of deuterated insecticide analogs is a known practice in pesticide research, and the principles of using isotopic tracers are well-established for elucidating the metabolic fate of environmental contaminants. iaea.orgacs.org

Development of Molecular Tools for Resistance Monitoring and Management through Insights from Isotopic Studies

Insights gained from biochemical and isotopic tracer studies are not merely academic; they form the foundation for developing practical tools for insecticide resistance management (IRM). nih.govmdpi.com Once the specific enzymes and the genes that code for them are identified as being responsible for resistance, this genetic information can be used to create molecular diagnostics. numberanalytics.comnih.gov

These molecular tools allow for the rapid and sensitive detection of resistance in pest populations before control failures become widespread. mdpi.comnumberanalytics.com Key applications include:

Early Detection: Molecular assays can detect resistance-conferring alleles (e.g., mutations or upregulated genes) at very low frequencies in a population, serving as an early warning system. nih.gov

Mechanism-Specific Monitoring: By targeting specific genes identified in laboratory and isotopic studies (such as the P450 and esterase genes in L. lineolaris or the cehA gene in microbes), monitoring programs can determine which resistance mechanisms are present in a given area. nih.govnih.gov

Informing Control Strategies: Knowledge of the prevalent resistance mechanism allows for more informed decisions, such as switching to an insecticide with a different mode of action to which there is no cross-resistance. mdpi.com

Common molecular tools developed from this research include PCR-based methods (like quantitative PCR to measure gene expression levels) and microarray analysis, which can screen for changes in a multitude of resistance-related genes simultaneously. nih.govnumberanalytics.com The valuable findings from studies on oxamyl detoxification pathways directly facilitate the development of these tools, which are essential for monitoring and managing resistance and minimizing environmental risk. nih.gov

Future Directions and Emerging Research Frontiers for Deuterated Agrochemicals

Advancements in Automated Synthesis and High-Throughput Deuteration Technologies

The synthesis of deuterated agrochemicals, including Oxamyl-d6, is being revolutionized by progress in automated synthesis and high-throughput deuteration technologies. nih.govresearchgate.net These advancements are crucial for making the creation of isotopically labeled compounds more efficient and practical. nih.gov Automated platforms, utilizing robotics and advanced software, facilitate the precise and repeatable synthesis of these complex molecules, reducing manual error and enabling faster optimization of reactions. nih.gov

High-throughput screening (HTS) methods are increasingly used in agrochemical research to accelerate the discovery of new active ingredients. nih.govresearchgate.net This technology allows for the rapid testing of vast numbers of compounds, significantly speeding up the research and development process. nih.govagropages.com In the context of deuteration, HTS can be applied to quickly find the best conditions for incorporating deuterium (B1214612) into a molecule like oxamyl (B33474). nih.gov Techniques such as flow chemistry and photocatalysis are emerging as reliable and efficient methods for deuteration, often under mild conditions. nih.govresearchgate.net Continuous flow chemistry, in particular, offers advantages like enhanced safety, superior thermal efficiency, and suitability for automation, which are beneficial for the industrial production of deuterated compounds. nih.govtn-sanso.co.jp The development of novel catalysts is also a key area of research, aiming for highly selective deuteration at specific points in a molecule. researchgate.netresearchgate.net

Interactive Table: Technologies for Deuterated Compound Synthesis

| Technology | Key Advantages | Relevance to Oxamyl-d6 Synthesis |

|---|---|---|

| Automated Synthesis | Reproducibility, speed, reduced error. nih.gov | Enables consistent and efficient production. nih.gov |

| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions. nih.govagropages.com | Accelerates discovery of efficient deuteration methods. nih.gov |

| Flow Chemistry | High efficiency, safety, and scalability. nih.govtn-sanso.co.jp | Suitable for larger-scale, controlled synthesis. nih.gov |

| Novel Catalysis | High selectivity for targeted labeling. researchgate.netresearchgate.net | Allows for precise placement of deuterium atoms. researchgate.net |

Integration of Deuterated Compounds in Multi-Omics (e.g., Metabolomics, Proteomics) and Systems Biology Approaches

Deuterated compounds like Oxamyl-d6 are vital for multi-omics studies, particularly in metabolomics and proteomics, which contribute to a broader systems biology understanding. clearsynth.comnih.govresearchgate.net In metabolomics, which is the study of small molecules or metabolites within a biological system, deuterated molecules are considered the gold standard for use as internal standards. simsonpharma.com This is because their behavior during analysis is nearly identical to their non-deuterated counterparts, but their difference in mass allows them to be distinguished, leading to more accurate quantification. simsonpharma.comscispace.com Oxamyl-d6 is designed for this purpose, serving as an internal standard for the quantification of oxamyl in various samples. caymanchem.com

While not directly used in proteomics, the principles of using stable isotopes are central to quantitative proteomics techniques. nih.gov The integration of data from metabolomics (using standards like Oxamyl-d6) with proteomics and other "omics" fields allows for a more comprehensive view of how a substance affects a biological system. nih.govresearchgate.netspringernature.com This systems biology approach can reveal the complex biochemical alterations and pathways affected by exposure to an agrochemical. nih.govnih.gov

Interactive Table: Role of Deuterated Compounds in -Omics Fields

| -Omics Field | Application | Scientific Insight |

|---|---|---|

| Metabolomics | Internal standards for quantification. simsonpharma.com | Accurate measurement of metabolite levels. simsonpharma.comnih.gov |

| Proteomics | Quantitative analysis techniques. nih.gov | Understanding changes in protein expression. nih.gov |

| Systems Biology | Integration of multi-omics data. researchgate.net | Holistic view of biological responses to stimuli. nih.govresearchgate.net |

Refinement of Environmental Risk Assessment Models through Comprehensive Isotopic Tracer Data

The use of isotopically labeled compounds such as Oxamyl-d6 provides a powerful tool for refining environmental risk assessment models for agrochemicals. iaea.orgqub.ac.uk These models are used to estimate the potential exposure and effects of pesticides on the environment. epa.gov Isotopic tracers allow scientists to precisely track the fate and movement of a chemical in various environmental compartments like soil and water. iaea.orgmdpi.com This provides accurate data on degradation rates, mobility, and the formation of breakdown products. iaea.orgmdpi.com

By incorporating data from isotopic tracer studies, the accuracy and predictive power of environmental risk assessment models can be significantly improved. copernicus.org For instance, compound-specific isotope analysis (CSIA) can help distinguish between degradation and other dissipation processes, which is a challenge for current models. copernicus.org This leads to a more reliable assessment of a pesticide's persistence and potential for off-site transport. copernicus.org The use of various environmental tracers can provide valuable information for developing sustainable management policies for water resources and the broader aquatic environment. qub.ac.uk

Exploration of Novel Applications for Deuterated Oxamyl in Uncharted Biological and Environmental Research Contexts

The unique properties of deuterated oxamyl suggest potential applications beyond its use as an analytical standard. clearsynth.com One area of exploration is the study of kinetic isotope effects (KIEs). scielo.org.mx By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain insights into the mechanisms of chemical and biological reactions. scielo.org.mx This can be particularly useful for understanding the metabolic pathways of pesticides. simsonpharma.com

In environmental science, deuterated compounds can serve as powerful tracers to understand the fate and transport of contaminants. iaea.orgmdpi.com For example, they can be used to track the movement of pesticides through soil and water, and to study their uptake by plants and other organisms. iaea.orgnih.gov The distinctive isotopic signature of deuterated compounds allows them to be traced with high sensitivity and specificity. iaea.org This can help in understanding the behavior of pesticides in the environment and in developing strategies to mitigate their potential impacts. nih.gov Furthermore, the application of compound-specific isotope analysis (CSIA) is a growing field in environmental forensics, helping to identify sources of pollution and understand degradation processes. mdpi.com

Interactive Table: Potential Future Research Applications of Deuterated Oxamyl

| Research Area | Application | Potential Scientific Contribution |

|---|---|---|

| Mechanistic Studies | Kinetic Isotope Effect (KIE) analysis. scielo.org.mx | Elucidation of reaction and metabolic pathways. simsonpharma.comscielo.org.mx |

| Environmental Tracing | Tracking fate and transport in ecosystems. iaea.orgmdpi.com | Improved understanding of pesticide environmental dynamics. iaea.orgnih.gov |

| Forensic Analysis | Source tracking of environmental contaminants. mdpi.com | Identification of pollution sources and pathways. mdpi.com |

Q & A

Q. How can researchers mitigate bias when interpreting Oxamyl-d6’s ecotoxicological risks in regulatory submissions?

Q. Tables for Methodological Reference

| Parameter | Oxamyl-d6 Analysis (LC-MS/MS) | Validation Criteria |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | Retention time stability ±0.1 min |

| Ionization mode | ESI+ | Signal-to-noise ratio ≥10:1 |

| Calibration range | 0.1–100 µg/L | R² ≥0.99 |

| LOD/LOQ | 0.03/0.1 µg/L | S/N ≥3 (LOD), ≥10 (LOQ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.